4-(2-Chloro-6-fluorophenyl)-4-oxobutyric acid
Description
4-(2-Chloro-6-fluorophenyl)-4-oxobutyric acid is a halogen-substituted oxobutyric acid derivative characterized by a phenyl ring with chlorine and fluorine substituents at the 2- and 6-positions, respectively, and a γ-oxo butyric acid chain.
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-6-2-1-3-7(12)10(6)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFTZYVAQXKGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-fluorophenyl)-4-oxobutyric acid typically involves the introduction of the chlorinated and fluorinated phenyl group to a butyric acid backbone. One common method involves the use of a Friedel-Crafts acylation reaction, where 2-chloro-6-fluorobenzoyl chloride reacts with butyric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-fluorophenyl)-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2-Chloro-6-fluorophenyl)-4-oxobutyric acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The compound’s chlorinated and fluorinated phenyl ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2-chloro-6-fluorophenyl)-4-oxobutyric acid with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Positional Isomers
- 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric Acid (CAS 62903-16-6): Substituents: Chlorine (3-position) and fluorine (4-position) on the phenyl ring. Molecular Formula: C₁₀H₈ClFO₃; MW: 230.62 g/mol.
- 4-(4-Chlorophenyl)-4-oxobutyric Acid Derivatives: Examples include methyl 4-oxobutanoate (CAS 589098) and Fenbufen (4-(4-biphenylyl)-4-oxobutyric acid, an anti-inflammatory drug). Impact: Para-substituted chlorophenyl derivatives exhibit distinct electronic properties due to the lack of ortho-substituent steric effects. Fenbufen’s biphenyl group enhances lipophilicity, favoring membrane penetration .
Halogen Variations
4-(2,6-Difluorophenyl)-4-oxobutyric Acid (CAS 1221724-83-9):
- 4-(4-Iodophenyl)-4-oxobutyric Acid (CAS 194146-02-6): Substituents: Iodine at the 4-position.
Electron-Donating vs. Electron-Withdrawing Substituents
- 4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric Acid (CAS 5101-00-8): Substituents: Three methoxy groups (electron-donating). Properties: MW 268.26 g/mol; m.p. 121–122°C; predicted pKa 4.43.
Ester Derivatives
- Methyl 4-Oxobutanoate (CAS 589098) and Ethyl 4,4,4-Trifluoroacetoacetate (CAS E50205): Impact: Esterification masks the carboxylic acid group, improving volatility and suitability for GC-MS analysis. However, reduced acidity may limit use in pH-sensitive reactions .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Substituents | Molecular Formula | MW (g/mol) | m.p. (°C) | pKa | Applications |
|---|---|---|---|---|---|---|---|
| This compound | Not explicitly listed | 2-Cl, 6-F | C₁₀H₈ClFO₃ | ~230.62* | N/A | ~4.0–4.5* | Pharmaceutical intermediates |
| 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid | 62903-16-6 | 3-Cl, 4-F | C₁₀H₈ClFO₃ | 230.62 | N/A | N/A | Protein degrader building blocks |
| 4-(2,6-Difluorophenyl)-4-oxobutyric acid | 1221724-83-9 | 2-F, 6-F | C₁₀H₈F₂O₃ | 214.17 | N/A | N/A | Synthetic intermediates |
| 4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric acid | 5101-00-8 | 3,4,5-OCH₃ | C₁₃H₁₆O₆ | 268.26 | 121–122 | 4.44 | Organic synthesis |
| Fenbufen (4-(4-Biphenylyl)-4-oxobutyric acid) | 36330-85-5 | Biphenyl-4-yl | C₁₆H₁₄O₃ | 254.28 | 185–187 | 4.3 | Anti-inflammatory drug |
*Estimated based on analogs.
Biological Activity
4-(2-Chloro-6-fluorophenyl)-4-oxobutyric acid (CAS No. 951891-28-4) is an organic compound with significant biological activity, particularly noted for its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is implicated in tumorigenesis. This compound's unique structure, characterized by a chloro and fluorine substituent on the phenyl ring, enhances its potential applications in medicinal chemistry, especially in cancer therapy.
- Molecular Formula : C₁₀H₈ClFO₃
- Molecular Weight : 230.62 g/mol
The compound's structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest for further research.
The primary mechanism of action for this compound involves the inhibition of MDM2. This protein is known for its role in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can potentially restore p53 function, leading to increased apoptosis in cancer cells.
Biological Activity Studies
Recent studies have demonstrated the following biological activities:
- Inhibition of MDM2 : The compound exhibits notable inhibitory effects on MDM2, leading to enhanced p53 activity and subsequent apoptosis in cancer cells.
- Anticancer Potential : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
- Binding Affinity : Interaction studies indicate that this compound has a high binding affinity for MDM2, which is crucial for its anticancer efficacy. Molecular docking studies further elucidate the interactions at the atomic level, highlighting hydrogen and halogen bonding as key contributors to its biological activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their molecular properties and biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₀H₈ClFO₃ | Chloro and fluorine substituents | Inhibits MDM2; induces apoptosis |
| 4-(4-Chlorophenyl)-4-oxobutanoic acid | C₁₀H₈ClO₃ | Similar oxobutyric structure | Moderate anticancer activity |
| 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | C₁₀H₈ClF₃O₃ | Variation in halogen positions | Lower binding affinity |
| 4-(2-Hydroxyphenyl)-4-oxobutanoic acid | C₁₀H₉O₃ | Hydroxyl group introduces different properties | Antioxidant properties |
Case Studies
-
MDM2 Inhibition in Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells, with IC50 values indicating potent cytotoxicity.
- Experimental Details : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
-
Molecular Docking Studies : In silico studies revealed that the compound effectively binds to the hydrophobic pocket of MDM2, facilitating the displacement of p53 from its inhibitory complex.
- Findings : The docking scores indicated a strong interaction profile, supporting its potential as a therapeutic agent against tumors expressing high levels of MDM2.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
